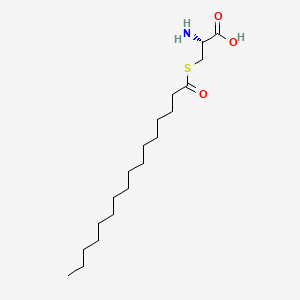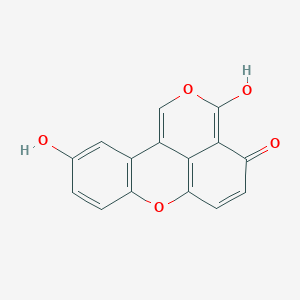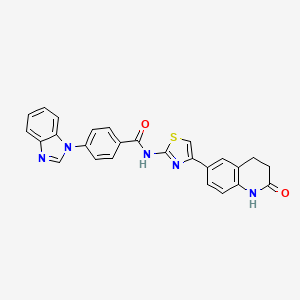
SRI37892
Descripción general
Descripción
Novel frizzled-7 (Fzd7) inhibitor, inhibiting LRP6 phosphorylation, downregulating the level of cytosolic free β-catenin, and functionally repressing breast cancer cell viability and colony formation, targeting the transmembrane domain of FZD7 thereby blocking the WNT signal transmission
SRI37892 is a frizzled-7 (Fzd7) inhibitor which inhibits LRP6 phosphorylation, downregulates the level of cytosolic free β-catenin, and functionally represses breast cancer cell viability and colony formation. This compound targets the transmembrane domain of FZD7, thereby blocking the WNT signal transmission.
Aplicaciones Científicas De Investigación
Inhibición de la señalización Wnt/Fzd7
SRI37892 ha sido identificado como un bloqueador significativo de la vía de señalización Wnt/Fzd7 {svg_1}. Esta vía es crucial tanto para la iniciación como para la progresión de varios tipos de cánceres {svg_2}. This compound pudo bloquear esta señalización con valores de IC50 en el rango sub-micromolar {svg_3}.
Inhibición de la proliferación de células cancerosas
Además de bloquear la vía de señalización Wnt/Fzd7, this compound también ha mostrado potencial en la inhibición de la proliferación de células cancerosas {svg_4}. Pudo inhibir la proliferación de células cancerosas con valores de IC50 alrededor de 2 μM {svg_5}.
Orientación al dominio transmembrana de Frizzled-7
This compound ha sido diseñado para dirigirse al dominio transmembrana de Frizzled-7 (Fzd7), un receptor que juega un papel significativo en el desarrollo y progresión del cáncer {svg_6}. Esto proporciona un nuevo enfoque para el desarrollo de moduladores de Wnt/Fzd {svg_7}.
Agente terapéutico potencial para la señalización WNT/PCP
This compound ha sido mencionado como un agente terapéutico potencial que apunta a la señalización WNT/polaridad celular plana (PCP) {svg_8}. La disrupción o activación aberrante de la señalización WNT/PCP subyace a una variedad de defectos de desarrollo y cánceres {svg_9}.
Herramienta para estudiar los mecanismos de regulación de la señalización Wnt/Fzd7
El compuesto this compound puede servir como una herramienta útil para estudiar los mecanismos de regulación de la señalización Wnt/Fzd7 {svg_10}. Esto puede proporcionar información valiosa sobre el funcionamiento de esta vía y su papel en diversas enfermedades {svg_11}.
Punto de partida para el desarrollo de agentes terapéuticos contra el cáncer
Dada su capacidad para bloquear la señalización Wnt/Fzd7 e inhibir la proliferación de células cancerosas, this compound puede servir como un punto de partida para el desarrollo de agentes terapéuticos contra el cáncer {svg_12}. Su estructura y modo de acción pueden guiar el diseño de nuevos fármacos con perfiles de eficacia y seguridad mejorados {svg_13}.
Mecanismo De Acción
Target of Action
SRI37892 is a small molecule compound that primarily targets the Frizzled protein 7 (Fzd7) . Fzd7 is a seven-transmembrane receptor that belongs to a novel and separated family of G-protein-coupled receptors (GPCRs) . It is the most important member of the Fzd family involved in cancer development and progression .
Mode of Action
This compound is designed to target the transmembrane domain of Fzd7 . It binds to the Fzd7 transmembrane domain, blocking the Wnt/Fzd7 signaling pathway . This interaction results in significant inhibition of the Wnt/Fzd7 signaling with IC 50 values in the sub-micromolar range .
Biochemical Pathways
The Fzd7 receptors can respond to Wnt proteins to activate the canonical β-catenin pathway . This pathway plays a fundamental role in regulating a wide range of developmental and physiological processes in multicellular organisms . This compound, by inhibiting Fzd7, disrupts the Wnt/β-catenin signaling pathway , which is crucial for both the initiation and progression of cancers .
Pharmacokinetics
Its inhibitory activity against cancer cell proliferation suggests it may have favorable bioavailability .
Result of Action
This compound significantly inhibits cancer cell proliferation . It has been shown to block the Wnt/Fzd7 signaling, resulting in the inhibition of proliferation in the triple-negative breast cancer cell lines BT-549 and Hs578T .
Action Environment
Análisis Bioquímico
Biochemical Properties
SRI37892 plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the Frizzled protein 7 (Fzd7), a member of the G-protein-coupled receptor family, which is involved in the Wnt/β-catenin signaling pathway . By binding to the transmembrane domain of Fzd7, this compound effectively blocks the Wnt/Fzd7 signaling, thereby inhibiting cancer cell proliferation . The compound’s interaction with Fzd7 is characterized by its high binding affinity, with IC50 values in the sub-micromolar range .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, it significantly inhibits cell proliferation by disrupting the Wnt/Fzd7 signaling pathway . This disruption leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to reduce the expression of genes involved in cell cycle progression and survival, thereby inducing apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the transmembrane domain of Fzd7, this compound prevents the activation of the Wnt/β-catenin signaling pathway . This inhibition results in the downregulation of β-catenin target genes, which are essential for cell proliferation and survival . Additionally, this compound induces the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on the Wnt/Fzd7 signaling pathway, leading to sustained suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions play a crucial role in determining the compound’s therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Fzd7 and other components of the Wnt/β-catenin signaling pathway . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .
Propiedades
IUPAC Name |
4-(benzimidazol-1-yl)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O2S/c32-24-12-8-17-13-18(7-11-20(17)28-24)22-14-34-26(29-22)30-25(33)16-5-9-19(10-6-16)31-15-27-21-3-1-2-4-23(21)31/h1-7,9-11,13-15H,8,12H2,(H,28,32)(H,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMYUKZPWJQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)N5C=NC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SRI37892 interact with its target and what are the downstream effects?
A1: this compound targets the transmembrane domain (TMD) of Frizzled-7 (Fzd7) []. While the exact binding mechanism is not fully elucidated in the paper, the researchers propose that this compound binding to the Fzd7-TMD interferes with Wnt protein binding to Fzd7. This disruption inhibits the activation of the canonical β-catenin pathway, a key signaling cascade involved in cancer development and progression []. By blocking this pathway, this compound effectively reduces cancer cell proliferation [].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: The provided research focuses on the discovery and initial characterization of this compound. While it confirms this compound as a potent Fzd7 inhibitor, detailed SAR studies exploring the impact of structural modifications on activity, potency, and selectivity are not discussed within this specific paper []. Further research is necessary to establish a comprehensive understanding of the SAR for this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


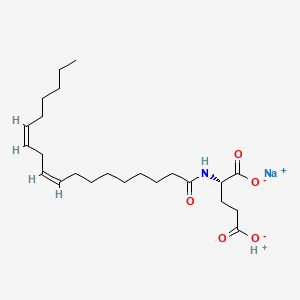
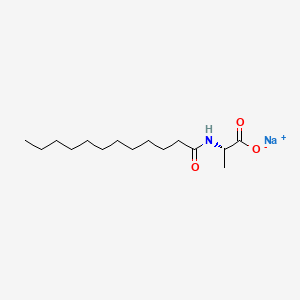
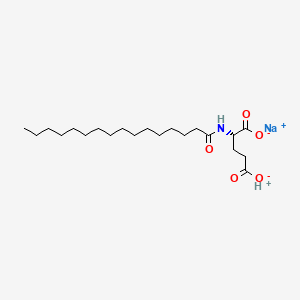
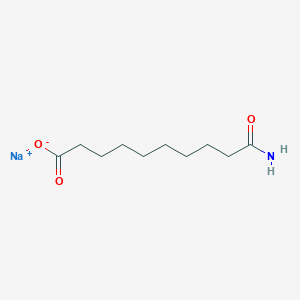
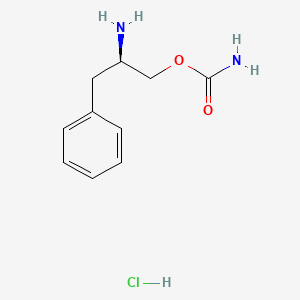

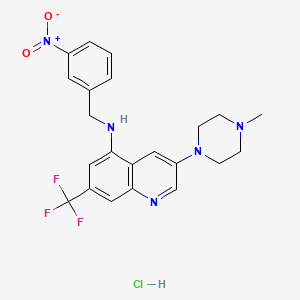
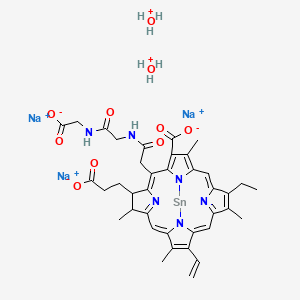
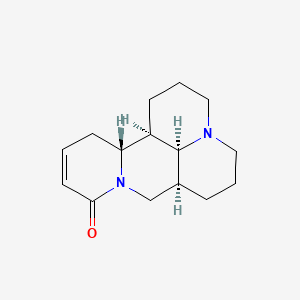
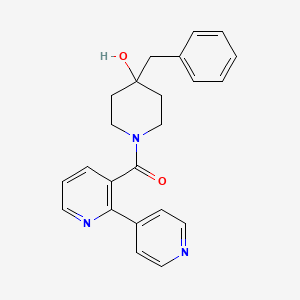

![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)
